Potassium (3-(dimethylamino)phenyl)trifluoroborate
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Overview
Description
Potassium [3-(dimethylamino)phenyl]trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [3-(dimethylamino)phenyl]trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 3-(dimethylamino)phenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium [3-(dimethylamino)phenyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound is highly reactive in substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boronate esters. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium [3-(dimethylamino)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into new pharmaceuticals often utilizes this compound to create novel therapeutic agents.
Industry: It is used in the production of advanced materials, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of potassium [3-(dimethylamino)phenyl]trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a metal catalyst. This process forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium [4-(dimethylamino)phenyl]trifluoroborate
- Potassium [3-(dimethylamino)prop-1-en-2-yl]trifluoroboranuide
- Potassium [3-(dimethylamino)-3-oxopropyl]trifluoroboranuide
Uniqueness
Potassium [3-(dimethylamino)phenyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability. This compound’s unique structure makes it particularly useful in certain cross-coupling reactions, offering advantages over other similar compounds in terms of yield and selectivity .
Properties
Molecular Formula |
C8H10BF3KN |
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Molecular Weight |
227.08 g/mol |
IUPAC Name |
potassium;[3-(dimethylamino)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-4-7(6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |
InChI Key |
HRIWCLSZOSDTOB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)N(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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